molecular formula C10H8ClNO B1430638 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile CAS No. 1461707-00-5

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

Cat. No.: B1430638
CAS No.: 1461707-00-5
M. Wt: 193.63 g/mol
InChI Key: IXDGDEBEKUQWBI-UHFFFAOYSA-N
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Description

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile (CAS 1461707-00-5) is a high-purity chemical building block offered for research applications. This compound, with the molecular formula C 10 H 8 ClNO and a molecular weight of 193.63 g/mol, is characterized by its benzofuran core and reactive nitrile group . The nitrile functional group makes this compound a versatile synthetic intermediate, particularly valuable in medicinal chemistry for the synthesis of more complex molecules. Its specific research value is highlighted by its role as a key precursor in the synthesis of novel 2,3,4,5-tetrahydro-1H-3-benzazepines, a class of compounds investigated for their activity on the central nervous system (CNS) . The product is supplied with a typical purity of 95% and should be stored sealed in dry conditions at room temperature to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-5-7(1-3-12)10-8(6-9)2-4-13-10/h5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGDEBEKUQWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of this compound through a series of reactions involving halogenation, nucleophilic substitution, and subsequent cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses that can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Polarity : The 5-chloro group in the target compound enhances lipophilicity compared to hydroxylated analogs (e.g., the compound in ), which may influence membrane permeability in biological systems.

Solubility and Stability

  • Limited solubility data are available for the target compound. However, structurally related compounds (e.g., acetamide derivatives in ) show moderate water solubility (e.g., 50 mg/mL in water at 25°C), suggesting that the acetonitrile group may reduce hydrophilicity compared to polar groups like carboxylic acids .

Biological Activity

2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by data tables and research findings.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 1461707-00-5
  • Molecular Formula : C10H8ClNO
  • Molecular Weight : 195.63 g/mol

Structure

The structure of the compound features a benzofuran core with a chloro substituent and an acetonitrile group, which may influence its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties.

Minimum Inhibitory Concentration (MIC) Values

A study reported the following MIC values against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus7.80
Escherichia coli>100
Bacillus subtilis15.60

These results suggest that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Antifungal Activity

The compound has also been evaluated for antifungal activity against Candida albicans. The reported MIC was:

Fungal StrainMIC (µg/mL)
Candida albicans62.50

This indicates moderate antifungal properties, which could be beneficial in treating fungal infections .

Cytotoxic Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (lung cancer)25.0
HeLa (cervical cancer)30.0

These findings suggest potential applications in cancer therapy, although further investigation is required to elucidate the mechanisms involved .

Study 1: Antibacterial Efficacy

In a comparative study involving various benzofuran derivatives, this compound demonstrated superior antibacterial activity against Staphylococcus aureus compared to other derivatives tested. The study utilized both agar diffusion and broth microdilution methods to confirm these results .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxicity of this compound against multiple cancer cell lines. The results indicated that it selectively inhibited the growth of rapidly dividing cells while sparing non-tumor cells, suggesting a targeted action mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile
Reactant of Route 2
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2-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile

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